molecular formula C10H15NO B15237316 1-Amino-1-(4-methylphenyl)propan-2-OL

1-Amino-1-(4-methylphenyl)propan-2-OL

Cat. No.: B15237316
M. Wt: 165.23 g/mol
InChI Key: HZSTYYBSLOXCOR-UHFFFAOYSA-N
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Description

1-Amino-1-(4-methylphenyl)propan-2-OL is an organic compound with the molecular formula C10H15NO It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-1-(4-methylphenyl)propan-2-OL can be synthesized through several methods. One common method involves the addition of aqueous ammonia to propylene oxide, resulting in the formation of the amino alcohol . Another method includes the reaction of 1-(4-methylphenyl)propan-2-one with ammonia and hydrogen in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-methylphenyl)propan-2-one.

    Reduction: Formation of 1-amino-1-(4-methylphenyl)propan-2-amine.

    Substitution: Formation of 1-chloro-1-(4-methylphenyl)propan-2-ol or 1-bromo-1-(4-methylphenyl)propan-2-ol.

Scientific Research Applications

1-Amino-1-(4-methylphenyl)propan-2-OL is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various physiological effects.

Comparison with Similar Compounds

1-Amino-1-(4-methylphenyl)propan-2-OL can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-amino-1-(4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3

InChI Key

HZSTYYBSLOXCOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)O)N

Origin of Product

United States

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